bPiDDB

Vue d'ensemble

Description

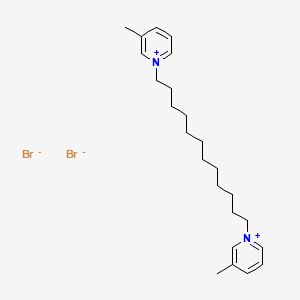

Le bromure de N,N'-dodécylbis-picolinium, communément appelé bPiDDB, est un puissant antagoniste du récepteur nicotinique de l'acétylcholine. Ce composé a suscité un intérêt considérable au sein de la communauté scientifique en raison de sa capacité à inhiber la libération de dopamine induite par la nicotine, ce qui en fait un candidat prometteur pour la recherche sur la dépendance à la nicotine et les études neurologiques connexes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bromure de N,N'-dodécylbis-picolinium implique généralement la réaction du bromure de dodécyle avec la 3-picoline en présence d'une base appropriée. La réaction se déroule par un processus de quaternisation, où les atomes d'azote des cycles picoline sont alkylés par le bromure de dodécyle, formant la structure bis-picolinium .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du bromure de N,N'-dodécylbis-picolinium ne soient pas largement documentées, l'approche générale implique des réactions de quaternisation à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques de recristallisation ou de chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Mechanism of Action

bPiDDB acts as a nicotinic acetylcholine receptor (nAChR) antagonist , primarily targeting α6β2-containing subtypes. Key interactions include:

-

Selective inhibition : Blocks nicotine-evoked [³H]dopamine release in striatal slices and nucleus accumbens microdialysis studies .

-

Receptor specificity : Co-exposure with α-conotoxin MII (α-CtxMII) reveals interaction with α6β2-containing nAChRs, distinct from other subtypes .

Potency Comparison

| Compound | IC₅₀ (nM) | Target Receptor |

|---|---|---|

| This compound | 2 | α6β2-containing nAChRs |

| r-bPiDDB | 0.3 | α6β2-containing nAChRs |

Neurochemical Effects

-

Acute nicotine administration : this compound dose-dependently reduces nicotine-induced dopamine release in nucleus accumbens (NAcc) .

-

Repeated nicotine exposure : r-bPiDDB maintains efficacy in rats administered nicotine chronically, indicating stable receptor engagement .

-

Self-administration behavior : Peripheral administration decreases nicotine self-administration in rats, suggesting therapeutic potential for addiction .

Receptor Selectivity

| Antagonist Combination | Inhibition (%) |

|---|---|

| α-CtxMII + DHβE | ~80 |

| r-bPiDDB + α-CtxMII | ~80 |

| Mecamylamine (nonselective) | ~100 |

Research Implications

This compound and r-bPiDDB represent novel tools for studying α6β2 nAChR-mediated dopamine pathways. Their high potency and selectivity make them valuable for investigating nicotine dependency mechanisms, particularly in neuroadaptation models . Further studies could explore their pharmacokinetic profiles and therapeutic applications in smoking cessation.

Applications De Recherche Scientifique

Neuropharmacological Applications

1.1 Nicotine Dependence and Dopamine Regulation

bPiDDB has been extensively studied for its effects on nicotine-induced dopamine release, which is crucial in understanding nicotine dependence. Research indicates that this compound potently inhibits nicotine-evoked dopamine release in vitro and in vivo. For instance, it was found to have an IC50 value of 2 nM for inhibiting dopamine release from rat striatal slices, demonstrating its high potency against nicotine's effects .

Case Study: In Vivo Microdialysis Studies

In a study utilizing in vivo microdialysis, this compound was administered to rats to measure its effects on extracellular dopamine levels following systemic nicotine administration. The results showed that this compound dose-dependently reduced nicotine-induced dopamine increases in the nucleus accumbens (NAcc), suggesting its potential as a therapeutic agent for tobacco dependence .

Table 1: Effects of this compound on Dopamine Release

| Study | IC50 (nM) | Effect |

|---|---|---|

| Striatal Slices | 2 | Inhibition of [3H]DA release |

| NAcc Microdialysis | - | Reduced nicotine-induced DA levels |

| Hippocampal Slices | 430 | Inhibition of [3H]NE release |

Mechanistic Insights into nAChR Subtypes

This compound's mechanism of action involves selective inhibition of specific nAChR subtypes. It has been shown to interact predominantly with α6β2-containing nAChRs, which are implicated in the modulation of dopamine release associated with nicotine .

Case Study: Comparative Analysis with Other Antagonists

In comparative studies, this compound was found to be significantly more potent than other nAChR antagonists like mecamylamine and methyllycaconitine regarding its effects on nicotine-evoked neurotransmitter release .

Table 2: Comparative Potency of nAChR Antagonists

| Antagonist | IC50 (nM) | Target Receptor |

|---|---|---|

| This compound | 2 | α6β2-containing nAChRs |

| Mecamylamine | 31 | Non-selective nAChR |

| Methyllycaconitine | 275 | α7 nAChR |

Behavioral Studies

This compound has also been evaluated in behavioral studies focusing on its effects on nicotine self-administration in animal models. Chronic administration of this compound resulted in a significant decrease in intravenous nicotine self-administration among rats, indicating its potential utility in smoking cessation therapies .

Case Study: Behavioral Impact Assessment

In a behavioral assessment study, rats treated with this compound exhibited reduced hyperactivity and lower rates of nicotine self-administration compared to control groups. This suggests that this compound may mitigate the reinforcing effects of nicotine through its action on nAChRs .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been studied to assess its bioavailability and distribution within the central nervous system (CNS). Following subcutaneous administration, this compound was found to cross the blood-brain barrier effectively, achieving relevant concentrations within brain tissues .

Table 3: Pharmacokinetic Data for this compound

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 63–65% |

| Brain Concentration | Maximal at 10 min post-injection |

| Brain/Blood Ratio | Ranges from 0.18 to 0.51 |

Mécanisme D'action

N,N’-Dodecylbis-Picolinium Bromide exerts its effects by binding to nicotinic acetylcholine receptors, specifically those containing the α6β2 subunits. This binding inhibits the receptors’ ability to mediate nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s interaction with these receptors involves allosteric inhibition, which prevents the normal function of the receptors and decreases dopamine release .

Comparaison Avec Des Composés Similaires

Composés similaires

Diiodure de N,N-décane-1,10-diyl-bis-3-picolinium (bPiDI) : Ce composé est structurellement similaire au bromure de N,N'-dodécylbis-picolinium mais a une chaîne alkyle plus courte.

Unicité

Le bromure de N,N'-dodécylbis-picolinium est unique en raison de sa puissante inhibition de la libération de dopamine induite par la nicotine et de sa capacité à interagir spécifiquement avec les récepteurs nicotiniques de l'acétylcholine contenant α6β2. Cette spécificité en fait un outil précieux dans la recherche axée sur la dépendance à la nicotine et le développement d'agents thérapeutiques ciblant ces récepteurs .

Activité Biologique

Introduction

bPiDDB, or N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide, is a compound that has garnered attention due to its potent biological activity, particularly as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). This article synthesizes various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for nicotine addiction treatment.

This compound exhibits its biological activity primarily through its interaction with nAChRs, specifically those containing α6 and β2 subunits. It has been shown to potently inhibit nicotine-evoked dopamine (DA) release in both in vitro and in vivo settings. The compound's inhibitory potency is characterized by an IC50 value of approximately 2 nM for striatal dopamine release, indicating strong effectiveness against nicotine-induced effects .

Table 1: Potency of this compound Against Nicotine-Induced Release

| Biological Activity | IC50 (nM) | Reference |

|---|---|---|

| Inhibition of striatal DA release | 2 | |

| Inhibition of hippocampal norepinephrine (NE) release | 430 | |

| Inhibition at α6β2 nAChRs | ~2 |

In Vivo Studies

In vivo studies have demonstrated that this compound significantly reduces nicotine self-administration in animal models. For instance, repeated administration of nicotine in rats led to increased locomotor activity and DA release; however, co-administration of this compound effectively inhibited these responses, suggesting its potential as a therapeutic agent for nicotine dependence .

Case Study: Effects on Nicotine Dependence

A study involving male Sprague-Dawley rats assessed the impact of this compound on nicotine-induced behaviors. The rats were administered this compound alongside nicotine over a series of days. The findings indicated that this compound not only reduced the frequency of nicotine self-administration but also mitigated the behavioral sensitization typically associated with chronic nicotine exposure .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate protein binding (63-65% in plasma), with rapid distribution into brain tissues via the blood-brain barrier. Following a subcutaneous dose of 5.6 mg/kg, peak brain concentrations were observed at 10 minutes post-injection, highlighting its potential for therapeutic use .

Table 2: Pharmacokinetics of this compound

Propriétés

IUPAC Name |

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.